trifluoromethanesulfonyl isocyanate

Catalog No.
S3034959
CAS No.
30227-06-6
M.F
C2F3NO3S
M. Wt
175.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trifluoromethanesulfonyl isocyanate

CAS Number

30227-06-6

Product Name

trifluoromethanesulfonyl isocyanate

IUPAC Name

1,1,1-trifluoro-N-(oxomethylidene)methanesulfonamide

Molecular Formula

C2F3NO3S

Molecular Weight

175.08

InChI

InChI=1S/C2F3NO3S/c3-2(4,5)10(8,9)6-1-7

InChI Key

KDAMMLMNJOOSEG-UHFFFAOYSA-N

SMILES

C(=NS(=O)(=O)C(F)(F)F)=O

solubility

not available

Synthesis of Functional Molecules

  • Trifluoromethylsulfonylation

    TFSI can introduce the trifluoromethylsulfonyl (SO2CF3) group into organic molecules. This group is valuable for its stability, lipophilicity (fat-loving), and electron-withdrawing properties. Researchers use TFSI to prepare various functional molecules, including pharmaceuticals, agrochemicals, and electronic materials [].

  • Peptide and Protein Modification

    TFSI can be used to modify peptides and proteins by attaching the TFSI group to specific amino acid residues. This modification can improve the stability, bioactivity, or other properties of the biomolecule. TFSI is particularly useful for introducing the SO2CF3 group, which can enhance protein-protein interactions.

Polymers and Materials Science

  • Functional Monomers

    TFSI can be incorporated into monomers, the building blocks of polymers. These TFSI-containing monomers can then be polymerized to create functional polymers with desired properties. For example, TFSI-based polymers can exhibit improved thermal stability, conductivity, or antifouling properties (resistance to biofouling).

  • Polymer Surface Modification

    TFSI can be used to modify the surface of existing polymers. The TFSI group can introduce new functionalities to the surface, such as improved adhesion, wettability, or biocompatibility. This approach allows researchers to tailor the surface properties of polymers for specific applications.

Trifluoromethanesulfonyl isocyanate is an organic compound with the molecular formula C2F3NO3S\text{C}_2\text{F}_3\text{N}\text{O}_3\text{S} and a CAS Registry Number of 30227-06-6. This compound features a trifluoromethyl group attached to a sulfonyl isocyanate moiety, making it a versatile linker molecule in various

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, forming carbamates or ureas.
  • Coupling Reactions: It can be used to couple with various substrates, including copper salts and hydroxyl groups, facilitating the formation of complex organic molecules .
  • Hydrolysis: In the presence of water, trifluoromethanesulfonyl isocyanate can hydrolyze to yield trifluoromethanesulfonic acid and urea derivatives .

Trifluoromethanesulfonyl isocyanate can be synthesized through various methods:

  • Reaction of Sulfonyl Chloride with Isocyanate: A common synthesis involves reacting trifluoromethanesulfonyl chloride with an appropriate isocyanate. This method allows for the introduction of the trifluoromethyl group into the isocyanate framework.
  • Direct Fluorination: Another synthetic route includes direct fluorination of sulfonamide precursors, leading to the formation of trifluoromethanesulfonyl isocyanate .
  • Use of Trifluoromethylsulfonamide: The reaction of trifluoromethylsulfonamide with phosgene or similar reagents can also yield this compound .

Trifluoromethanesulfonyl isocyanate has several applications:

  • Linker Molecule: It serves as a linker in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
  • Reagent in Organic Chemistry: Its reactivity makes it useful for synthesizing various nitrogen-containing compounds.
  • Material Science: The compound can be employed in polymer chemistry for modifying polymer properties through functionalization .

Several compounds share structural similarities with trifluoromethanesulfonyl isocyanate, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
Trifluoroacetic anhydrideContains a trifluoroacetyl groupUsed primarily as a reagent in acylation reactions
Sulfuryl chlorideContains sulfur and chlorineA strong electrophile used in various chemical syntheses
Isocyanic acidSimple structure with one isocyanate groupHighly reactive; serves as a precursor for urea synthesis
Trifluoromethanesulfonic acidContains a sulfonic acid groupStrong acid used in catalysis and as a reagent

Trifluoromethanesulfonyl isocyanate stands out due to its specific combination of fluorinated groups and its dual functionality as both a sulfonyl and an isocyanate compound, allowing for diverse applications in organic synthesis and material science .

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types